N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that features a pyrazole ring and a naphthalene moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Compounds containing the 3,5-dimethylpyrazole moiety have been known to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the biological activities of pyrazole derivatives can be attributed to their interaction with various biological targets . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the compound.
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific pathway and the nature of the interaction with the compound.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives , the compound could potentially have diverse molecular and cellular effects depending on the specific target and the nature of the interaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable 1,3-diketone with hydrazine or a substituted hydrazine under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Acylation: The resulting intermediate is then acylated with naphthalene-1-yl acetic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole and naphthalene derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of naphthalene.
Uniqueness
The presence of the naphthalene ring in N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide may confer unique properties such as enhanced aromaticity, potential for π-π interactions, and specific biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-12-15(2)22(21-14)11-10-20-19(23)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,12H,10-11,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHUQZERXAAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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